Ethyl 3-methyl-2-oxo-3-butenoate
Overview
Description
Ethyl 3-methyl-2-oxo-3-butenoate, also known as ethyl acetoacetate, is a versatile organic compound that is widely used in chemical synthesis. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl acetoacetate is commonly used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines Ethyl 3-methyl-2-oxo-3-butenoate is utilized as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process represents a significant advancement in the synthesis of tetrahydropyridines due to its efficiency and selectivity (Zhu, Lan, & Kwon, 2003).
Selective Gamma Substitution Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a derivative, demonstrates selective reactivity at carbon 4 when treated with Lewis acid and various carbonyl compounds. This specificity in gamma substitution of an α,β-unsaturated ester underlines the compound's versatility in synthetic chemistry applications (Albaugh-Robertson & Katzenellenbogen, 1982).
Coumarin Syntheses via Pechmann Condensation In the field of organic synthesis, butyl-3-methylimidazolium chloroaluminate ionic liquid, a related compound, serves as a solvent and Lewis acid catalyst in the Pechmann condensation with phenols. This method is noted for its efficiency in synthesizing coumarins under ambient conditions, showcasing the utility of ethyl acetoacetate derivatives in facilitating rapid and efficient reaction pathways (Potdar, Mohile, & Salunkhe, 2001).
Formation of ω-Substituted Esters Ethyl 2-oxo-1-cyclohexanecarboxylate, through photochemical reactions in alcoholic solutions, leads to the formation of ω-substituted esters, indicating the potential for diverse chemical transformations and applications in the synthesis of complex organic molecules (Tokuda, Watanabe, & Itoh, 1978).
properties
IUPAC Name |
ethyl 3-methyl-2-oxobut-3-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-10-7(9)6(8)5(2)3/h2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMDLANOLUIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470351 | |
Record name | ethyl 3-methyl-2-oxo-3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-2-oxobut-3-enoate | |
CAS RN |
50331-71-0 | |
Record name | ethyl 3-methyl-2-oxo-3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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